molecular formula C10H12F3N B13312398 2-[3-(Trifluoromethyl)phenyl]propan-1-amine

2-[3-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B13312398
M. Wt: 203.20 g/mol
InChI Key: LZHPSFNIFXANNY-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property can lead to increased binding affinity and selectivity towards its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-[3-(Trifluoromethyl)phenyl]propan-1-amine stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,6,14H2,1H3

InChI Key

LZHPSFNIFXANNY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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